molecular formula C13H15NO3 B1341791 4-(Piperidine-1-carbonyl)benzoic acid CAS No. 210961-92-5

4-(Piperidine-1-carbonyl)benzoic acid

Cat. No. B1341791
CAS RN: 210961-92-5
M. Wt: 233.26 g/mol
InChI Key: CCQPDDNFTHQPCX-UHFFFAOYSA-N
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Description

4-(Piperidine-1-carbonyl)benzoic acid is a compound that can be inferred to have a benzene ring attached to a piperidine ring through a carbonyl group. This structure suggests that the compound could be involved in various chemical reactions and possess specific physical and chemical properties that could make it of interest in pharmaceutical applications.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, the synthesis of 1-benzyl-4-(chloromethyl)piperidine, a building block for potential pharmaceuticals, has been achieved and could provide insights into the synthesis of this compound . Additionally, novel piperidine derivatives with anti-acetylcholinesterase activity have been synthesized, indicating the potential for synthesizing a variety of piperidine-based compounds with significant biological activities . An efficient route to 4-(substituted benzyl)piperidines has also been developed, which could be relevant for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related piperidine compounds have been extensively studied. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using various spectroscopic techniques and theoretical methods, including Density Functional Theory (DFT) . These studies provide a foundation for understanding the molecular structure of this compound, as they offer insights into the conformational preferences and electronic properties of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives are known to undergo various chemical reactions. The reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium is an example of the reactivity of such compounds, leading to the formation of different derivatives . The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors also demonstrates the chemical versatility of piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from spectroscopic and computational studies. For instance, the spectroscopic analysis of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provides information on its molecular and vibrational structure, which is crucial for understanding its physical properties . The synthesis and characterization of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid, another related compound, offer additional data on the physical and chemical properties that could be expected for this compound .

Scientific Research Applications

Metabolism of Antidepressants

A study by Hvenegaard et al. (2012) examined the metabolism of the novel antidepressant Lu AA21004, where 4-(piperidine-1-carbonyl)benzoic acid is a key metabolite. The research highlighted the role of various cytochrome P450 enzymes in the oxidative metabolism of Lu AA21004, leading to the formation of this benzoic acid derivative. This finding is crucial for understanding the drug's metabolic pathway and potential interactions with other medications (Hvenegaard et al., 2012).

Natural Product Synthesis

In a study conducted by Jeffrey et al. (2014), prenylated benzoic acid derivatives, including those structurally related to this compound, were isolated from Piper kelleyi. These compounds displayed significant antiherbivore activity, demonstrating their potential in developing natural pesticides or understanding plant defense mechanisms (Jeffrey et al., 2014).

Facilitation of Chemical Synthesis

Platonova and Seidel (2015) explored the use of benzoic acid in facilitating the condensation of amines such as piperidine with aromatic aldehydes. This process resulted in the formation of compounds like this compound, which are valuable intermediates in organic synthesis (Platonova and Seidel, 2015).

Synthesis of Pharmaceutical Intermediates

Rodríguez-Franco and Fernández-Bachiller (2002) described the synthesis of l-benzyl-4-(chloromethyl)piperidine, which is a building block for producing compounds like this compound. These intermediates are essential in creating various pharmaceuticals (Rodríguez-Franco and Fernández-Bachiller, 2002).

Hybrid Compound Development

Ivanova, Kanevskaya, and Fedotova (2019) worked on synthesizing hybrid systems containing pharmacophoric fragments of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and other compounds. This research illustrates the potential of using this compound derivatives in developing new pharmacologically active compounds (Ivanova et al., 2019).

Crystallography and Structural Analysis

Faizi, Ahmad, and Golenya (2016) reported on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound structurally related to this compound. Understanding the crystal structure of such compounds can aid in designing drugs with optimal properties (Faizi et al., 2016).

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "4-(Piperidine-1-carbonyl)benzoic acid" . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

4-(Piperidine-1-carbonyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, thereby affecting neurotransmission. Additionally, this compound may interact with other biomolecules such as receptors and ion channels, modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation and survival. By modulating this pathway, this compound can impact cell growth and differentiation. Furthermore, it may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, leading to its inhibition . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound may modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and activity. It can also influence gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and function, including alterations in cell proliferation and differentiation

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For instance, low doses of this compound have been shown to enhance cognitive function and memory in animal models, likely due to its inhibitory effects on acetylcholinesterase . High doses can lead to neurotoxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and function. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, it may interact with organic anion transporters and other membrane proteins that facilitate its uptake and distribution within tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its therapeutic potential.

properties

IUPAC Name

4-(piperidine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPDDNFTHQPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6 ml of piperidine was stirred in dichloromethane at 0° C., and a solution of 3 g (15 mmol) of monomethyl terephthalate chloride in dichloromethane was added to the resultant mixture. The temperature was elevated to room temperature, and they were stirred for 2 hours and then diluted with 1 N hydrochloric acid. After the extraction with dichloromethane, the organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and then with saturated aqueous NaCl solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was stirred in ethanol. 30 ml of 1 N aqueous sodium hydroxide solution was added to the resultant mixture, and they were stirred at room temperature overnight. The solvent was evaporated, and the reaction liquid was concentrated and then diluted with 1 N hydrochloric acid. After the extraction with ethyl acetate, the organic layer was washed with saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.